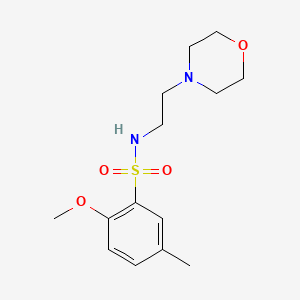

2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C14H22N2O4S |

|---|---|

Molecular Weight |

314.40 g/mol |

IUPAC Name |

2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H22N2O4S/c1-12-3-4-13(19-2)14(11-12)21(17,18)15-5-6-16-7-9-20-10-8-16/h3-4,11,15H,5-10H2,1-2H3 |

InChI Key |

WJVDUTPFILODHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |

solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide.

Reduction: Formation of this compound amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound with a molecular formula of and a molecular weight of 314.40 g/mol . It features a methoxy group, a methyl group, and a morpholine moiety in its structure. The compound is also identified by its IUPAC name, this compound .

Potential Therapeutic Properties

This compound has been investigated for its potential therapeutic properties. The sulfonamide group is known for its antibacterial activity because it can inhibit bacterial enzymes by mimicking para-aminobenzoic acid, which is crucial for folic acid synthesis in bacteria. Additionally, the compound is being explored for anti-inflammatory and anticancer activities, as its interaction with specific molecular targets may modulate enzyme activity related to inflammation and cancer cell proliferation. Further research is needed to fully elucidate these mechanisms.

Industrial Production

The synthesis of this compound typically involves multiple steps. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Properties and Druglikeness

Key molecular properties were compared using computational tools (e.g., Multiwfn for wavefunction analysis ) and literature data. Lipinski’s rule-of-five parameters (clogP, molecular weight [MW], hydrogen bond donors [HBD], and acceptors [HBA]) are summarized below:

*clogP estimated using fragment-based methods.

Key Observations:

- Molecular Weight : The target compound (313.3 g/mol) and most analogs comply with Lipinski’s MW threshold (≤500), except 338794-54-0 (544.5 g/mol), which may face bioavailability challenges .

- Lipophilicity (clogP): The target’s moderate clogP (~3.2) balances membrane permeability and solubility.

- Hydrogen Bonding : All compounds have 2 HBD and 6 HBA, aligning with druglikeness criteria.

Structural and Functional Group Comparisons

A. Substituent Effects on the Benzene Ring :

- 5-Isopropyl-2-Methoxy-4-Methyl-... (332389-08-9) : The 4-methyl and 5-isopropyl groups increase steric bulk, which may hinder target engagement despite improved lipophilicity .

- 5-Chloro-2-Methoxy-...

B. Sulfonamide Side Chain Modifications :

- Target Compound : The 2-morpholin-4-ylethyl chain introduces a polar morpholine ring, enhancing solubility and enabling hydrogen bonding with biological targets.

- 4-Bromo-N-[[4-Ethyl-5-... (338794-54-0) : A triazole-thioether side chain adds conformational rigidity but increases molecular weight and complexity .

Pharmacokinetic and Bioactivity Insights

- Oral Bioavailability : The target compound and analogs (except 338794-54-0) comply with Lipinski’s rules, suggesting favorable oral absorption .

- Membrane Permeability : The target’s morpholine group may improve water solubility compared to the isopropyl-substituted analog, which prioritizes lipophilicity for membrane penetration .

- Therapeutic Potential: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, antimicrobial targets).

Biological Activity

2-Methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research. This article delves into the compound's biological activity, synthesis, and related studies.

Molecular Formula : C14H22N2O4S

Molecular Weight : 314.40 g/mol

The structure of this compound includes a methoxy group, a methyl group, and a morpholine moiety, which contribute to its reactivity and biological activity. The sulfonamide group is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), an essential component for bacterial folic acid synthesis.

Antibacterial Activity

The sulfonamide functionality allows this compound to exhibit antibacterial properties . This is primarily due to its mechanism of action, which involves the inhibition of bacterial enzymes essential for folate metabolism. Compounds in this class have historically been used as effective antibacterial agents, and ongoing research aims to enhance their efficacy against resistant strains .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . Studies suggest that it can modulate the activity of specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological contexts. Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its anti-inflammatory effects.

Anticancer Potential

Preliminary studies have highlighted the anticancer potential of this compound. It has been shown to interact with various molecular targets implicated in cancer cell proliferation. For instance, it may inhibit pathways that lead to tumor growth and metastasis, making it a candidate for further exploration in cancer therapeutics .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell viability in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC50 values indicating effective doses for therapeutic consideration .

- Mechanistic Studies : Molecular docking studies revealed potential interactions between the compound and key proteins involved in cancer progression. These interactions suggest that the compound could effectively disrupt critical signaling pathways in cancer cells .

- Comparative Analysis : A comparison with structurally similar compounds indicated that this compound exhibits superior biological activity due to its unique combination of functional groups. For instance, derivatives with simpler structures showed reduced potency against targeted enzymes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide?

- Methodology : Multi-step synthesis involving sulfonylation and coupling reactions. For example:

Core Formation : Synthesize the benzenesulfonamide core via sulfonation of 2-methoxy-5-methylbenzene derivatives using chlorosulfonic acid, followed by ammonia treatment to yield the primary sulfonamide .

Morpholine Ethylamine Coupling : React the sulfonamide intermediate with 2-morpholin-4-ylethylamine using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane at 0°C, as demonstrated in analogous benzenesulfonamide syntheses .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methoxy, methyl, and morpholine groups). For instance, the morpholine moiety typically shows signals at δ ~3.6–3.8 ppm (N-CH-CH-O) .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths, angles, and spatial arrangement, as applied to structurally similar sulfonamides .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na]) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → halogens) and assess impact on activity. For example, replacing morpholine with piperidine alters solubility and target interaction .

- In Vitro Assays : Test derivatives against relevant biological targets (e.g., NLRP3 inflammasome inhibition assays for anti-inflammatory activity) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by crystal structures of related sulfonamide-protein complexes .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Dose-Response Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to confirm potency trends.

- Off-Target Profiling : Use selectivity panels (e.g., kinase or GPCR screening) to identify non-specific interactions that may explain variability .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out degradation artifacts .

Q. How can the mechanism of action for this compound be elucidated in inflammatory pathways?

- Methodology :

- Biochemical Assays : Measure inhibition of NLRP3 inflammasome activation via IL-1β release in THP-1 macrophages .

- Gene Knockdown : siRNA-mediated silencing of NLRP3 to confirm target specificity.

- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial vs. cytoplasmic) using fluorescently tagged derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.